molecular formula C14H16ClF2N3OS B1671330 Etamicastat hydrochloride CAS No. 677773-32-9

Etamicastat hydrochloride

カタログ番号: B1671330
CAS番号: 677773-32-9
分子量: 347.8 g/mol
InChIキー: CKRDOSZCFINPAD-RFVHGSKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

BIA 5-453(塩酸塩)の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、高純度と収率を確保するために注意深く制御される中間体を伴う一連の有機反応を通じて合成されることが知られています .

工業生産方法

BIA 5-453(塩酸塩)の工業生産は、大規模合成、精製、品質管理を含む標準的な医薬品製造慣行に従っています。 この化合物は、一貫性と安全性を確保するために、GMP(医薬品製造管理基準)に従って製造されています .

化学反応の分析

反応の種類

BIA 5-453(塩酸塩)は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 これらの反応の条件は、通常、化合物の完全性を維持するために制御されています .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化形態が生成される場合があります .

科学研究への応用

BIA 5-453(塩酸塩)は、幅広い科学研究への応用があります。

    化学: ドーパミンβ-ヒドロキシラーゼの阻害を研究するためのモデル化合物として使用されています。

    生物学: 神経伝達物質レベルとその関連する生理学的プロセスに対する影響について調査されています。

    医学: 高血圧およびその他の心血管疾患の潜在的な治療法として探求されています。

    産業: 心血管疾患を標的とした新薬の開発に使用されています

科学的研究の応用

Hypertension Treatment

Etamicastat is primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients:

  • Clinical Study Overview : A randomized, double-blind study assessed the tolerability and pharmacodynamics of etamicastat in male patients with mild to moderate hypertension. Participants received doses of 50, 100, or 200 mg for ten days. Results indicated significant reductions in blood pressure compared to placebo groups .
  • Pharmacokinetics : The pharmacokinetic profile shows that etamicastat is rapidly absorbed with a half-life ranging from 19 to 28 hours. Its metabolism is primarily through N-acetylation, which affects its pharmacokinetics based on individual genetic variations (N-acetyltransferase phenotype) .

Heart Failure

Research indicates that etamicastat may also have applications in managing chronic heart failure:

  • Animal Studies : In cardiomyopathic hamster models, etamicastat improved survival rates and demonstrated beneficial effects on heart function by modulating sympathetic nervous system activity .
  • Mechanistic Insights : The reduction of norepinephrine not only lowers blood pressure but may also enhance renal function parameters such as renal vasodilation and diuresis .

Comparative Analysis with Other Compounds

Etamicastat's unique mechanism distinguishes it from other compounds that affect catecholamine levels. Below is a comparative table highlighting its features against similar drugs:

Compound NameMechanism of ActionUnique Features
DisulfiramInhibits dopamine β-hydroxylasePrimarily used for alcohol dependence
BupropionNorepinephrine-dopamine reuptake inhibitorAntidepressant and smoking cessation aid
ReserpineDepletes monoamines from nerve terminalsHistorically used for hypertension
PhenelzineMonoamine oxidase inhibitorUsed as an antidepressant

Etamicastat's selectivity for peripheral dopamine β-hydroxylase minimizes central nervous system side effects commonly seen with broader-acting compounds .

Safety and Tolerability

Safety assessments indicate that etamicastat is well tolerated among participants in clinical trials:

  • Adverse Events : Most reported adverse events were mild to moderate and resolved without complications. No serious adverse events were noted during trials involving repeated dosing .
  • Cardiac Safety Profile : Studies have indicated that etamicastat does not significantly affect cardiac function or induce arrhythmias at therapeutic doses, making it a promising candidate for cardiovascular therapy .

作用機序

BIA 5-453(塩酸塩)は、ドーパミンをノルエピネフリンに変換する酵素であるドーパミンβ-ヒドロキシラーゼを阻害することで効果を発揮します。 この阻害は、ノルエピネフリンのレベルを低下させ、その結果血圧が低下します。 この化合物は、末梢ドーパミンβ-ヒドロキシラーゼを選択的に標的とし、中枢神経系への影響を最小限に抑えます .

類似化合物との比較

類似化合物

独自性

BIA 5-453(塩酸塩)は、末梢ドーパミンβ-ヒドロキシラーゼに対する高い選択性と可逆的阻害機構により、独特です。 この選択性により、中枢神経系の副作用のリスクが軽減され、心血管療法の有望な候補となります .

生物活性

Etamicastat hydrochloride, a reversible inhibitor of dopamine β-hydroxylase (DBH), has garnered attention for its potential therapeutic applications in managing hypertension and heart failure. This compound works by decreasing the biosynthesis of noradrenaline, thereby modulating sympathetic nervous system activity and influencing cardiovascular parameters. This article delves into the biological activity of etamicastat, highlighting its pharmacokinetics, metabolism, and clinical efficacy based on diverse research findings.

Overview of Etamicastat

Chemical Structure and Mechanism of Action:
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, selectively inhibits DBH, the enzyme responsible for converting dopamine to noradrenaline in sympathetic nerves. By inhibiting this enzyme, etamicastat effectively reduces noradrenaline levels in sympathetically innervated tissues, leading to various physiological effects, including decreased blood pressure and improved renal function parameters such as diuresis and natriuresis .

Pharmacokinetics

Absorption and Distribution:
Etamicastat is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) typically occurring within 1 to 3 hours post-dose. The elimination half-life ranges from 18.1 to 25.7 hours . The pharmacokinetics of etamicastat are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) phenotype, which affects the rate of N-acetylation—a major metabolic pathway for this compound .

Metabolism:
The primary metabolic pathway for etamicastat involves N-acetylation to form BIA 5-961, with additional pathways including oxidative deamination and glucuronidation . Approximately 40% of the administered dose is excreted in urine as unchanged etamicastat and its metabolites .

Clinical Studies and Efficacy

Hypertension Management:
Clinical trials have demonstrated that etamicastat is effective in reducing blood pressure in patients with mild to moderate hypertension. In a randomized, double-blind study involving male patients aged 18 to 65 years, doses of etamicastat (50 mg, 100 mg, and 200 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo over a treatment period of 10 days .

Dose (mg)Mean Decrease in Nighttime SBP (mm Hg)Statistical Significance
50-11.66P < 0.05
100-14.92P < 0.01
200-13.62P < 0.01

Animal Studies:
In spontaneously hypertensive rats (SHRs), etamicastat administration resulted in dose-dependent reductions in both systolic and diastolic blood pressure without significant reflex tachycardia . The compound also increased urinary dopamine excretion while decreasing urinary norepinephrine levels, further supporting its role in modulating sympathetic activity .

Safety and Tolerability

Etamicastat has been reported to be well tolerated across various studies. Adverse events were generally mild to moderate and resolved without long-term consequences . The pharmacokinetic variability observed among individuals is primarily attributed to differences in NAT2 phenotyping .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling of Etamicastat hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility via manufacturer guidelines) and lab coats. Avoid latex gloves due to potential permeability issues .
  • Engineering Controls : Work in a fume hood for powder handling to minimize inhalation risks .
  • Training : Documented training on SOPs, hazard communication, and emergency procedures (e.g., spill containment, first aid) is mandatory before handling. Maintain records of training completion .
  • Storage : Store in airtight containers at -20°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles .

Q. How should researchers design initial in vitro experiments to assess this compound’s pharmacological activity?

  • Methodological Answer :

  • Cell Lines : Use primary immune cells (e.g., mouse splenocytes) or relevant cell models (e.g., Th17 differentiation assays) to evaluate target engagement (e.g., RORγt inhibition) .
  • Dose Ranges : Test concentrations spanning 1 nM–10 µM to establish IC50 values. Include vehicle controls (e.g., DMSO ≤0.1%) and reference inhibitors (e.g., known RORγt blockers) .
  • Assay Validation : Confirm assay reproducibility via intra- and inter-day precision tests (CV <15%) .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Purity : HPLC-UV/ELSD with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .
  • Stability : Perform stress testing (e.g., pH 3–9 buffers, 40°C/75% RH) monitored via LC-MS to identify degradation products .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids (e.g., FaSSIF) .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across ROR isoforms (α, β, γt) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare results using identical assay conditions (e.g., ligand concentrations, cell types). For example, ensure RORγt selectivity by verifying >1,000-fold lower activity against RORα/β via competitive binding assays .
  • Orthogonal Validation : Confirm findings with CRISPR-edited RORγt-KO cell lines or structural analysis (e.g., X-ray crystallography of ligand-receptor complexes) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Etamicastat studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values. Report 95% confidence intervals .
  • Outlier Handling : Use Grubbs’ test (α=0.05) to identify and exclude outliers. Validate normality via Shapiro-Wilk test .
  • Power Analysis : Predefine sample sizes (n ≥3) using pilot data to ensure statistical power >80% .

Q. How should researchers optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :

  • Dosing Routes : Compare oral vs. intravenous administration in rodents to calculate bioavailability (e.g., 10 mg/kg dose) .
  • Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use LC-MS/MS for quantification (LLOQ ≤1 ng/mL) .
  • Metabolite Profiling : Identify major metabolites via high-resolution mass spectrometry (HRMS) and compare across species (e.g., mouse vs. human microsomes) .

Q. Data Contradiction and Reproducibility

Q. What steps should be taken if experimental results contradict published data on this compound’s efficacy?

  • Methodological Answer :

  • Reagent Verification : Confirm compound identity (via NMR, HRMS) and purity. Cross-check supplier certificates (e.g., MedChemExpress) against in-house analyses .
  • Protocol Harmonization : Replicate experiments using the original study’s conditions (e.g., cell density, incubation time) .
  • Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., I² statistic) .

Q. Tables for Key Data

Table 1: Stability and Solubility Profile of this compound

PropertyConditionsValueReference
Solubility (PBS, pH 7.4) 25°C, 24 h2.3 mg/mL
Storage Stability -20°C, dark, anhydrous>95% purity after 6 months
Solution Stability RT, 24 h (DMSO stock)<5% degradation

Table 2: Key Pharmacological Parameters

ParameterValue (Mean ± SD)Assay TypeReference
RORγt IC50 17 nM ± 1.5Competitive binding (SPR)
Th17 Inhibition (IL-17A) IC50 = 57 nM ± 8Mouse splenocyte assay

特性

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDOSZCFINPAD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677773-32-9
Record name (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Monoethyl carbonotrithioate
Etamicastat hydrochloride
Monoethyl carbonotrithioate
Etamicastat hydrochloride
Monoethyl carbonotrithioate
Etamicastat hydrochloride
Monoethyl carbonotrithioate
Etamicastat hydrochloride
Monoethyl carbonotrithioate
Etamicastat hydrochloride
Monoethyl carbonotrithioate
Etamicastat hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。